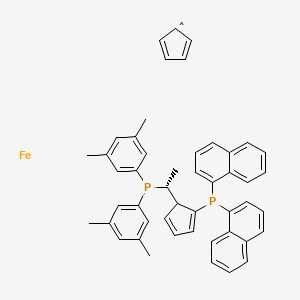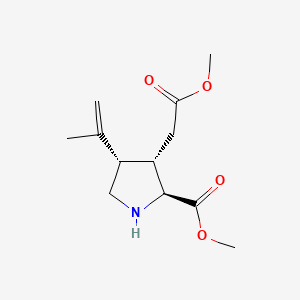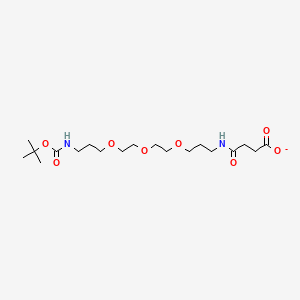
Biotinyl-cys-tyr-phe-gln-asn-cys-pro-arg-gly-NH2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Biotinyl-cys-tyr-phe-gln-asn-cys-pro-arg-gly-NH2 is a synthetic peptide that incorporates biotin, a vitamin known for its role in cellular metabolism. This compound is often used in biochemical research due to its ability to bind strongly to streptavidin, a protein commonly used in various laboratory techniques. The peptide sequence includes cysteine, tyrosine, phenylalanine, glutamine, asparagine, proline, arginine, and glycine, which contribute to its unique properties and applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of biotinyl-cys-tyr-phe-gln-asn-cys-pro-arg-gly-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Common reagents used in SPPS include N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) for coupling, and trifluoroacetic acid (TFA) for deprotection and cleavage .
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. Additionally, large-scale purification techniques such as high-performance liquid chromatography (HPLC) are employed to isolate the desired peptide .
化学反应分析
Types of Reactions
Biotinyl-cys-tyr-phe-gln-asn-cys-pro-arg-gly-NH2 can undergo various chemical reactions, including:
Oxidation: The cysteine residues can form disulfide bonds, which are crucial for the peptide’s stability and function.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: The peptide can be modified by substituting specific amino acids to alter its properties or functionality.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or atmospheric oxygen can facilitate disulfide bond formation.
Reduction: DTT or β-mercaptoethanol are commonly used reducing agents.
Substitution: Site-directed mutagenesis or chemical modification techniques can introduce specific amino acid changes.
Major Products Formed
The major products formed from these reactions include the oxidized form of the peptide with disulfide bonds and various substituted analogs with altered amino acid sequences .
科学研究应用
Biotinyl-cys-tyr-phe-gln-asn-cys-pro-arg-gly-NH2 has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Employed in protein-protein interaction studies due to its strong binding affinity to streptavidin.
Medicine: Investigated for its potential therapeutic applications, including drug delivery systems and diagnostic assays.
Industry: Utilized in the development of biosensors and other biotechnological tools.
作用机制
The mechanism of action of biotinyl-cys-tyr-phe-gln-asn-cys-pro-arg-gly-NH2 primarily involves its interaction with streptavidin. The biotin moiety binds to streptavidin with high affinity, forming a stable complex. This interaction is often exploited in various laboratory techniques, such as affinity purification and enzyme-linked immunosorbent assays (ELISAs). The peptide sequence itself may also interact with specific receptors or enzymes, depending on its application .
相似化合物的比较
Biotinyl-cys-tyr-phe-gln-asn-cys-pro-arg-gly-NH2 can be compared to other biotinylated peptides and proteins, such as:
Biotinyl-arginine-vasopressin: Similar in structure but with different amino acid sequences, leading to distinct biological activities.
This compound (disulfide bridge): A variant with a disulfide bond between cysteine residues, affecting its stability and function.
Arginine vasopressin: A non-biotinylated peptide with similar amino acid sequences but lacking the biotin moiety, resulting in different binding properties and applications
These comparisons highlight the unique properties of this compound, particularly its strong binding affinity to streptavidin and its versatility in various research applications.
属性
分子式 |
C56H79N17O14S3 |
|---|---|
分子量 |
1310.5 g/mol |
IUPAC 名称 |
N-[1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-19-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C56H79N17O14S3/c57-42(75)19-18-33-48(80)69-36(24-43(58)76)51(83)70-39(54(86)73-21-7-11-40(73)53(85)66-32(10-6-20-62-55(60)61)47(79)63-25-44(59)77)28-90-89-27-38(64-45(78)13-5-4-12-41-46-37(26-88-41)71-56(87)72-46)52(84)68-35(23-30-14-16-31(74)17-15-30)50(82)67-34(49(81)65-33)22-29-8-2-1-3-9-29/h1-3,8-9,14-17,32-41,46,74H,4-7,10-13,18-28H2,(H2,57,75)(H2,58,76)(H2,59,77)(H,63,79)(H,64,78)(H,65,81)(H,66,85)(H,67,82)(H,68,84)(H,69,80)(H,70,83)(H4,60,61,62)(H2,71,72,87) |
InChI 键 |
ZUZHUMDKTQKGHR-UHFFFAOYSA-N |
规范 SMILES |
C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)NC(=O)CCCCC5C6C(CS5)NC(=O)N6)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[[(2-methylpropan-2-yl)oxyamino]-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]pentanoic acid](/img/structure/B12324787.png)


![4-[[1-[[1-(4-nitro-N-[1-oxo-3-phenyl-1-(pyrrolidine-2-carbonylamino)propan-2-yl]anilino)-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B12324844.png)


